molecular formula C9H11BrN2O B13644273 3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]

3'-Bromo-5'H,7'H-spiro[cyclobutane-1,6'-pyrazolo[5,1-b][1,3]oxazine]

Cat. No.: B13644273
M. Wt: 243.10 g/mol
InChI Key: WSTOVXHEVKXNLO-UHFFFAOYSA-N
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Description

3’-Bromo-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] is a heterocyclic compound with a unique spiro structure. It is characterized by the presence of a bromine atom at the 3’ position and a spiro linkage between a cyclobutane ring and a pyrazolo[5,1-b][1,3]oxazine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Bromo-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] typically involves the following steps:

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply .

Chemical Reactions Analysis

Types of Reactions

3’-Bromo-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiol derivatives, while oxidation and reduction can lead to various oxidized or reduced forms of the compound .

Scientific Research Applications

3’-Bromo-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] has several scientific research applications:

Mechanism of Action

The mechanism of action of 3’-Bromo-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] involves its interaction with specific molecular targets. The bromine atom and the spiro structure play crucial roles in its binding affinity and specificity. The compound can modulate various biochemical pathways by interacting with enzymes, receptors, or other proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3’-Chloro-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine]
  • 3’-Fluoro-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine]
  • 3’-Iodo-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine]

Uniqueness

The uniqueness of 3’-Bromo-5’H,7’H-spiro[cyclobutane-1,6’-pyrazolo[5,1-b][1,3]oxazine] lies in its bromine atom, which imparts distinct reactivity and interaction profiles compared to its chloro, fluoro, and iodo analogs. This makes it particularly valuable in applications where specific reactivity or binding characteristics are desired .

Properties

Molecular Formula

C9H11BrN2O

Molecular Weight

243.10 g/mol

IUPAC Name

3-bromospiro[5,7-dihydropyrazolo[5,1-b][1,3]oxazine-6,1'-cyclobutane]

InChI

InChI=1S/C9H11BrN2O/c10-7-4-11-12-5-9(2-1-3-9)6-13-8(7)12/h4H,1-3,5-6H2

InChI Key

WSTOVXHEVKXNLO-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C1)CN3C(=C(C=N3)Br)OC2

Origin of Product

United States

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